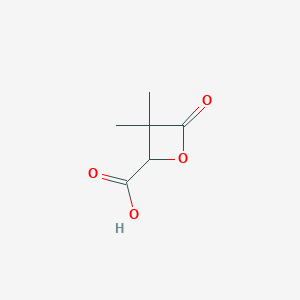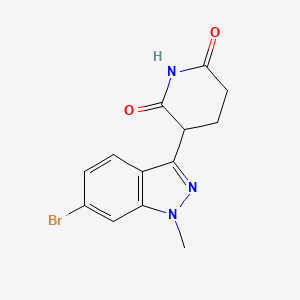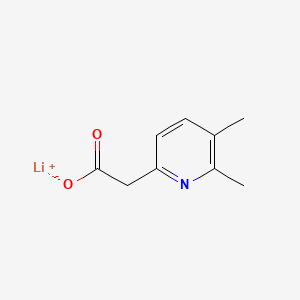
Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate is an organolithium compound with the molecular formula C9H10LiNO2. This compound features a lithium ion coordinated to a 2-(5,6-dimethylpyridin-2-yl)acetate ligand. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilicity and ability to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate typically involves the reaction of 2-(5,6-dimethylpyridin-2-yl)acetic acid with a lithium base such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The lithium ion acts as a strong nucleophile, attacking electrophilic centers in other molecules.
Substitution Reactions: The compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Coordination Reactions: The acetate ligand can coordinate with transition metals to form complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as alkyl halides, carbonyl compounds, and epoxides. Reactions are typically carried out in aprotic solvents like THF or diethyl ether under an inert atmosphere.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to carbonyl compounds can yield alcohols, while substitution reactions with alkyl halides can produce new carbon-carbon bonds.
Applications De Recherche Scientifique
Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.
Coordination Chemistry: Employed in the synthesis of metal-organic frameworks and coordination complexes.
Pharmaceutical Research: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Material Science: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate involves the lithium ion acting as a strong nucleophile, attacking electrophilic centers in other molecules. The acetate ligand can also participate in coordination with transition metals, forming complex structures that can influence the reactivity and properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium(1+) 2-(3,4-dimethoxypyridin-2-yl)acetate: Similar structure but with methoxy groups instead of methyl groups.
Lithium(1+) 2-(3,5-dimethylpyridin-2-yl)acetate: Similar structure but with different positions of the methyl groups.
Uniqueness
Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate is unique due to the specific positioning of the methyl groups on the pyridine ring, which can influence its reactivity and coordination behavior. This compound’s specific structure allows for unique interactions in coordination chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C9H10LiNO2 |
|---|---|
Poids moléculaire |
171.1 g/mol |
Nom IUPAC |
lithium;2-(5,6-dimethylpyridin-2-yl)acetate |
InChI |
InChI=1S/C9H11NO2.Li/c1-6-3-4-8(5-9(11)12)10-7(6)2;/h3-4H,5H2,1-2H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
VHTOGAKLFPGYTJ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC1=C(N=C(C=C1)CC(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


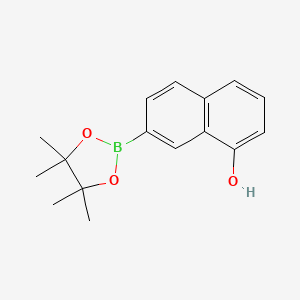
![2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol](/img/structure/B13467791.png)
![Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B13467792.png)
![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)
![1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13467812.png)


![1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid](/img/structure/B13467823.png)

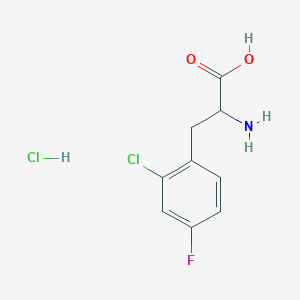
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
